4-Phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylate
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Overview
Description
4-Phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylate is a chemical compound belonging to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a phenylmethoxycarbonyl group and a carboxylate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (around 100°C) . Another approach includes the use of polymer-supported homoserine, which is reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: Another seven-membered heterocycle with nitrogen atoms.
1,4-Oxazepane-5-carboxylic acids: Compounds with similar structural features but different functional groups.
Uniqueness
4-Phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its phenylmethoxycarbonyl group, in particular, makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H16NO5- |
---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
4-phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylate |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12-9-15(7-4-8-19-12)14(18)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/p-1 |
InChI Key |
AJQVXDQJBBKRTD-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CC(OC1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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